Trihexyl(tetradecyl)phosphonium decanoate

Descripción

Contextualization of Ionic Liquids in Advanced Chemistry and Engineering

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C. researchgate.netannualreviews.orgauctoresonline.org Composed entirely of ions, these materials offer a unique combination of properties that distinguish them from conventional volatile organic solvents (VOCs). annualreviews.org Key characteristics include negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical window. auctoresonline.org These features position ILs as promising alternatives in various chemical and engineering applications, addressing some of the environmental and safety concerns associated with traditional solvents. auctoresonline.orgscirp.org

The "designer" nature of ionic liquids, stemming from the vast number of possible cation-anion combinations, allows for the fine-tuning of their physicochemical properties for specific tasks. annualreviews.orgcaribjscitech.com This versatility has led to their exploration in diverse fields such as catalysis, separation technologies, electrochemistry, and materials science. researchgate.netannualreviews.orgcaribjscitech.com In catalysis, for instance, ILs can act as both solvents and catalysts, potentially enhancing reaction rates and selectivity. annualreviews.orgcaribjscitech.com Their application in separation processes leverages their unique solubility and miscibility characteristics. annualreviews.org

Distinctive Characteristics and Research Prominence of Phosphonium-Based Ionic Liquids

Among the various classes of ionic liquids, those based on phosphonium (B103445) cations have emerged as a significant area of research. arpnjournals.orgresearchgate.netdntb.gov.ua Phosphonium-based ionic liquids (PILs) are recognized for several advantageous properties when compared to their nitrogen-based counterparts, such as imidazolium and pyridinium ILs. researchgate.net Notably, PILs often exhibit greater thermal and chemical stability. arpnjournals.orgresearchgate.net The absence of acidic protons on the phosphonium cation, in many cases, renders them more stable in basic and nucleophilic conditions. nih.gov

Furthermore, phosphonium-based ILs can be more cost-effective to produce on an industrial scale compared to some other types of ILs. arpnjournals.org Their unique properties, including potentially lower viscosities and higher conductivities in certain configurations, make them attractive for applications in electrochemistry, such as in batteries and supercapacitors. researchgate.netmdpi.comrsc.org The tetra-alkyl structure of many common phosphonium cations also allows for significant hydrophobicity, which can be tailored by altering the length of the alkyl chains, influencing their miscibility with water and other solvents. nih.gov Research has also highlighted their potential as lubricants and in metal extraction processes. researchgate.netmdpi.com

Trihexyl(tetradecyl)phosphonium Decanoate (B1226879): Structural Framework and Research Significance

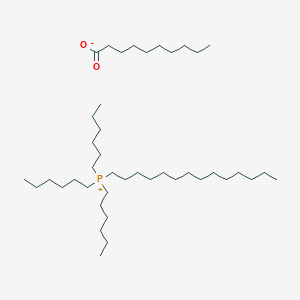

Trihexyl(tetradecyl)phosphonium decanoate is an ionic liquid comprising a large, asymmetric phosphonium cation and a carboxylate anion. The cation, trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺), consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain. This structure contributes to its low melting point and significant steric bulk. The anion is decanoate ([C₁₀H₁₉O₂]⁻), the conjugate base of decanoic acid.

This specific combination of a bulky, non-coordinating phosphonium cation and a carboxylate anion imparts a unique set of properties that have driven its use in various research areas. It is noted for its high thermal stability and low volatility, characteristic of many ionic liquids. akjournals.com Its utility has been demonstrated in promoting organic reactions, such as the Henry nitroaldol reaction, where it can act as an effective promoter. researchgate.net Furthermore, its application in materials science has been explored, for instance, in the preparation of biodegradable nanocomposites. researchgate.net The compound's capacity for metal ion separation has also been a subject of study, particularly in the selective extraction of cobalt from nickel in acidic solutions. mdpi.com

Below are tables detailing some of the key properties and research applications of this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 465527-65-5 |

| Molecular Formula | C₄₂H₈₇O₂P |

| Molecular Weight | 655.11 g/mol |

| Appearance | Viscous liquid or paste |

| Thermal Decomposition | Decomposes in the range of 200–475 °C in air. akjournals.com |

Detailed Research Findings on this compound

| Research Area | Key Findings |

| Catalysis | Effective promoter for the Henry nitroaldol reaction between nitromethane (B149229) and aromatic aldehydes. researchgate.net |

| Materials Science | Used in the preparation of biodegradable polycaprolactone (B3415563)/LDH nanocomposites. researchgate.net |

| Separation Science | Employed for the selective liquid-liquid extraction of Co(II) from Ni(II) in hydrochloric acid solutions. mdpi.com |

| Solubility Studies | The solubility of water in a series of tetradecyltrihexylphosphonium-based ILs, including the decanoate, has been measured, showing the influence of the anion on hydrophobicity. acs.org |

| Thermal Analysis | TGA-MS studies have detailed its decomposition products, which include fragments of the hydrocarbon chains and organophosphorus compounds. akjournals.com |

| Fuel Science | A related phosphonium ionic liquid, trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, has been investigated for the extractive desulfurization of liquid fuels. elsevierpure.com |

Propiedades

IUPAC Name |

decanoate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPXXNWLGIFAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584090 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465527-65-5 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Rigorous Purification Protocols

General Synthetic Routes for Phosphonium (B103445) Ionic Liquid Precursors

The most common method for synthesizing the tetraalkylphosphonium cation is through a quaternization reaction. This reaction involves the alkylation of a tertiary phosphine (B1218219) with a haloalkane. In the case of the trihexyl(tetradecyl)phosphonium cation, the reaction proceeds between trihexylphosphine (B1293673) and a tetradecyl halide, typically 1-chlorotetradecane or 1-bromotetradecane (B124005).

The general reaction scheme is as follows:

P(C₆H₁₃)₃ + C₁₄H₂₉X → [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺X⁻

Where X represents a halide (Cl or Br).

This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine reactant. The reaction mixture is heated to elevated temperatures, often around 140°C, for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, where the signal of the tertiary phosphine will shift downfield upon quaternization.

A key challenge in this step is the potential for side reactions, such as the elimination of alkenes from the alkyl halides, which can lead to impurities. Therefore, careful control of the reaction temperature and stoichiometry is crucial.

Targeted Synthesis of Trihexyl(tetradecyl)phosphonium Decanoate (B1226879)

Once the trihexyl(tetradecyl)phosphonium halide precursor has been synthesized and purified, the decanoate anion is introduced via an anion exchange or metathesis reaction. This is a common and versatile method for preparing a wide variety of ionic liquids with different anions.

The reaction involves treating the phosphonium halide with a decanoate salt, typically sodium decanoate or potassium decanoate. The reaction is driven by the precipitation of the insoluble inorganic halide salt (e.g., NaCl or KBr) from the reaction medium.

The general reaction scheme is:

[P(C₆H₁₃)₃(C₁₄H₂₉)]⁺X⁻ + NaOCO(CH₂)₈CH₃ → [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺[OCO(CH₂)₈CH₃]⁻ + NaX(s)

The choice of solvent for this reaction is critical. A solvent in which the phosphonium decanoate is soluble but the inorganic halide is not is ideal. Common solvents for this type of reaction include dichloromethane or acetone. The reaction is typically stirred at room temperature for several hours to ensure complete anion exchange.

An alternative approach involves the use of an anion exchange resin. In this method, the phosphonium halide solution is passed through a column packed with a resin that has been pre-loaded with decanoate anions. The halide ions are exchanged for the decanoate ions on the resin, and the desired phosphonium decanoate is eluted from the column. This method can offer high purity but may be less scalable than direct metathesis.

Table 1: Key Reactants and Products in the Synthesis of Trihexyl(tetradecyl)phosphonium Decanoate

| Compound Name | Molecular Formula | Role in Synthesis |

| Trihexylphosphine | P(C₆H₁₃)₃ | Reactant |

| 1-Chlorotetradecane | C₁₄H₂₉Cl | Reactant |

| Trihexyl(tetradecyl)phosphonium chloride | [P(C₆H₁₃)₃(C₁₄H₂₉)]Cl | Precursor |

| Sodium Decanoate | NaOCO(CH₂)₈CH₃ | Reactant |

| This compound | [P(C₆H₁₃)₃(C₁₄H₂₉)][OCO(CH₂)₈CH₃] | Final Product |

Advanced Purification Techniques for Enhanced Purity and Performance

The purity of this compound is paramount for its performance in various applications. Residual starting materials, byproducts, and halide impurities can significantly alter its physicochemical properties. Therefore, a multi-step purification process is employed.

Following the anion exchange reaction, the crude product is subjected to an aqueous work-up to remove the precipitated inorganic halide salt and any other water-soluble impurities. This typically involves washing the organic solution of the ionic liquid with deionized water.

Given that this compound is a hydrophobic ionic liquid, it will remain in the organic phase while the inorganic salts are extracted into the aqueous phase. The two phases are then separated using a separatory funnel. This washing step is often repeated several times to ensure the complete removal of halide ions. The absence of halide ions in the final product can be confirmed by a qualitative test with silver nitrate (B79036) solution; the absence of a white precipitate of silver halide indicates successful removal.

After the aqueous wash, the organic layer containing the ionic liquid is typically washed with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic phase before the final drying step.

The quaternization reaction to form the phosphonium halide precursor is highly sensitive to moisture, as water can react with the phosphine and alkyl halide. Therefore, the use of anhydrous solvents is essential.

Common solvents used in these reactions, such as toluene (B28343) or acetonitrile, must be rigorously dried before use. Several methods can be employed for solvent drying:

Distillation from a drying agent: This is a traditional and effective method. For example, toluene can be dried by refluxing over sodium metal with benzophenone as an indicator until a persistent blue or purple color is observed, indicating anhydrous conditions. The solvent is then distilled directly into the reaction vessel.

Use of molecular sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient and safer alternative to reactive metal drying agents. The solvent is allowed to stand over the molecular sieves for an extended period (e.g., 24-48 hours) under an inert atmosphere. nih.gov

Handling of anhydrous solvents requires the use of specialized techniques to prevent re-exposure to atmospheric moisture. These include:

Schlenk lines and glove boxes: These provide an inert atmosphere (nitrogen or argon) for carrying out reactions and handling reagents.

Syringe and cannula techniques: Anhydrous solvents are typically transferred from their storage container to the reaction flask using oven-dried syringes or cannulas under a positive pressure of inert gas.

All glassware used for anhydrous reactions must be thoroughly dried, either by heating in an oven at a high temperature (e.g., 120-150°C) for several hours and cooling under a stream of inert gas or by flame-drying under vacuum.

By adhering to these stringent synthetic and purification protocols, high-purity this compound can be reliably produced, ensuring consistent performance in its intended applications.

Instrumental Characterization for Elucidating Chemical Behavior and Structure Activity Relationships

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of trihexyl(tetradecyl)phosphonium decanoate (B1226879).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of trihexyl(tetradecyl)phosphonium decanoate. Analysis of the ¹H, ¹³C, and ³¹P NMR spectra allows for the precise assignment of signals to the different nuclei within the cation and anion, confirming the compound's identity and purity. sigmaaldrich.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet around 2.27 ppm corresponding to the eight protons of the four methylene (B1212753) groups adjacent to the phosphorus atom. rsc.org A series of multiplets between 1.26 and 1.49 ppm can be attributed to the numerous methylene protons in the hexyl and tetradecyl chains. rsc.org The terminal methyl groups of the alkyl chains would likely appear as a singlet or overlapping triplets around 0.89 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a series of signals corresponding to the different carbon environments in the alkyl chains. Characteristic chemical shifts for the methylene and methyl carbons are expected in the range of 18.5 to 31.9 ppm. rsc.org

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonium (B103445) salts. A single peak is expected, with a chemical shift around 33.6 ppm, confirming the presence of the phosphonium cation. rsc.org An impurity of the corresponding phosphine (B1218219) oxide may also be observed at a chemical shift of approximately 49.2 ppm. rsc.org

Interactive Data Table: Expected NMR Data for the Trihexyl(tetradecyl)phosphonium Cation

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

| ¹H | ~2.27 (m) | CH₂ adjacent to P |

| ¹H | ~1.26 - 1.49 (m) | CH₂ in alkyl chains |

| ¹H | ~0.89 (s/t) | CH₃ of alkyl chains |

| ¹³C | ~18.5 - 31.9 | Carbons of alkyl chains |

| ³¹P | ~33.6 | P⁺ of phosphonium |

| ³¹P | ~49.2 | P=O of phosphine oxide impurity |

Note: The data is based on the trihexyl(tetradecyl)phosphonium nitrate (B79036) salt and serves as an approximation for the decanoate salt. The actual chemical shifts may vary slightly due to the influence of the decanoate anion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of the hydrocarbon chains and the carboxylate group of the decanoate anion.

The FTIR spectrum of the related trihexyl(tetradecyl)phosphonium nitrate shows characteristic peaks for the alkyl chains, which are also expected for the decanoate salt. rsc.org These include strong C-H stretching vibrations in the region of 2853-2955 cm⁻¹. rsc.org Bending vibrations for the CH₂ and CH₃ groups are anticipated around 1464 cm⁻¹. rsc.org The spectrum would also exhibit a prominent peak for the asymmetric stretching of the carboxylate group (COO⁻) of the decanoate anion, typically found in the region of 1550-1610 cm⁻¹.

Thermal Degradation and Stability Assessment Techniques

Understanding the thermal behavior of this compound is critical for its application in processes that may involve elevated temperatures. researchgate.netresearchgate.net

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Decomposition Pathway Identification

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) is a powerful technique for investigating the thermal stability and decomposition products of this compound. researchgate.netrsc.orgeag.comprocess-insights.com Studies have shown that this ionic liquid decomposes in a temperature range of 200–475 °C when heated in air. researchgate.net The TGA-MS analysis allows for the identification of the volatile fragments produced during thermal degradation.

The decomposition pathway involves the breakdown of the ion pair, leading to the formation of various organophosphorus compounds and hydrocarbon fragments from the long alkyl chains. researchgate.net The mass spectrometer detects the mass-to-charge ratio of these evolved gases, providing insights into the decomposition mechanism.

Interactive Data Table: TGA-MS Decomposition Data for this compound

| Temperature Range (°C) | Atmosphere | Key Observations |

| 200 - 475 | Air | Decomposition of the ionic liquid |

| > 700 | Air | Formation of a black residue, presumably containing P₂O₅ after oxidation |

Note: The specific decomposition products and their evolution profiles as a function of temperature would require detailed analysis of the mass spectra obtained during the TGA-MS experiment.

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of this compound, such as melting point and glass transition temperature. nih.govresearchgate.netwikipedia.orgnih.govscience.gov This information is vital for understanding the physical state of the ionic liquid at different temperatures.

DSC analysis of membranes containing this compound has been performed by heating samples from -50 °C to 120 °C. nih.gov Such studies can reveal the glass transition temperature and any endothermic or exothermic peaks associated with phase changes. nih.gov A reported melting point for this compound is 24 °C. chemicalbook.com

Interactive Data Table: Thermal Properties of this compound from DSC

| Thermal Event | Temperature (°C) |

| Melting Point | 24 |

Note: The glass transition temperature may also be observable, particularly on cooling cycles, and would be indicative of an amorphous or glassy state.

Microscopic and Surface Analytical Characterization

Microscopic and surface analytical techniques are utilized to examine the morphology and surface characteristics of materials containing this compound.

Scanning Electron Microscopy (SEM) has been used to characterize the surface of polymer inclusion membranes (PIMs) composed of PVC and this compound. nih.gov These analyses provide high-resolution images of the membrane's surface topography. secat.netwur.nl For instance, SEM images of a PVC:[P₆₆₆₁₄][Dec] membrane revealed that clusters and pores on the surface create a rough and heterogeneous structure, which can enhance the surface area and is beneficial for applications such as metal transport. nih.gov The preparation for SEM analysis typically involves sputter-coating the samples with a thin layer of a conductive material like gold to improve image quality. nih.govsecat.net

While these studies focus on the ionic liquid within a polymer matrix, the principles of SEM can be applied to the pure compound to understand its solid-state morphology.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography of materials incorporating this compound. Research has demonstrated that when this ionic liquid is integrated into a Polyvinyl chloride (PVC) matrix for membrane applications, it significantly transforms the surface morphology. mdpi.com The initially smooth and uniform PVC surface becomes rough and heterogeneous, characterized by the emergence of granular structures approximately 15 µm in size and smaller pore-like features around 3 µm. mdpi.com This alteration creates a substantially larger surface area, which is a key factor in promoting more efficient metal transport across the membrane. mdpi.com

Table 1: SEM Observations of Surfaces Modified with this compound

| Application | Matrix/Substrate | Observed Morphological Changes | Reference |

|---|---|---|---|

| Metal Extraction Membrane | Polyvinyl chloride (PVC) | Development of a rough, heterogeneous surface with granules (~15 µm) and pores (~3 µm). Increased surface area. | mdpi.com |

| Lubricant Additive | Steel | Improved surface finishing and reduced wear on worn surfaces. | tandfonline.comiium.edu.my |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic Environments

In tribological applications, XPS is used to analyze the chemical composition of the tribofilms formed on wear surfaces. bournemouth.ac.uk While specific data for this compound tribofilms is part of broader studies, the technique is generally used to identify the formation of species like iron phosphides and oxides. bournemouth.ac.uk This information is crucial for understanding the mechanism of wear reduction, as the chemical nature of this surface layer dictates its protective properties.

Optical Microscopy and Profilometry for Surface Analysis

Optical microscopy and profilometry are fundamental tools for the macroscopic and quantitative assessment of surfaces treated with this compound, particularly in lubrication contexts. tandfonline.comiium.edu.my Studies investigating its use as an additive in both synthetic polyalphaolefin (PAO8) and bio-based trimethylolpropane (B17298) trioleate (TMPTO) lubricants report significant improvements in the tribological performance for steel-steel contacts. tandfonline.comiium.edu.myresearchgate.net

Dynamic Light Scattering (DLS) for Aggregation and Micellar Structure Investigation

Dynamic Light Scattering (DLS) is an essential technique for investigating the colloidal behavior of this compound in solution, specifically its tendency to form aggregates and micellar structures. Research into its use as a lubricant additive shows that in the presence of dispersants like polyisobutylene (B167198) succinic anhydride (B1165640) (PIBSA), the ionic liquid forms self-assembled dispersant shells around its aggregates. researchgate.net This interaction leads to the formation of smaller nanoaggregates compared to the larger aggregates of the neat ionic liquid, which improves its miscibility and stability in base oils. researchgate.net

Further studies have confirmed the presence of aggregation and micellar structures using DLS when the ionic liquid is saturated with water, for instance, during the extraction of butyric acid. researchgate.net The formation of these organized structures is a key aspect of its function in extraction and separation processes, influencing the partitioning and transport of target molecules. researchgate.net The hydrodynamic diameter of these aggregates is a key parameter determined by DLS, providing insight into the size and nature of the self-assembled structures under different conditions. researchgate.net

Elemental Analysis and Chromatographic Techniques (e.g., GC-MS) for Product and Residue Analysis

The analysis of decomposition products and residues of this compound is often accomplished using a combination of elemental analysis and coupled thermal-chromatographic techniques, such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS). researchgate.netakjournals.com Studies on its thermal stability show that the compound decomposes in a temperature range of 200–475 °C in air. researchgate.netakjournals.comrsc.org The primary decomposition mechanism involves the separation of the ion pairs. researchgate.netakjournals.com

Mass spectrometry analysis of the evolved gases during thermal decomposition has identified organophosphorus fragments originating from the breakdown of the trihexyl(tetradecyl)phosphonium cation, alongside fragments from the long hydrocarbon chains. researchgate.netakjournals.com After heating in air to 740 °C, a black residue remains, which is presumed to contain phosphorus compounds like P₂O₅. akjournals.com Inductively Coupled Plasma (ICP) spectroscopy has been used to determine the elemental phosphorus content in this ash. akjournals.com Furthermore, patent literature indicates that standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and elemental analysis are used to characterize products when the ionic liquid is utilized as a recyclable solvent in chemical reactions. google.comgoogle.com

Table 2: Thermal Decomposition Data for this compound

| Parameter | Finding | Technique | Reference |

|---|---|---|---|

| Decomposition Temperature Range (in air) | 200–475 °C | TGA | researchgate.netakjournals.comrsc.org |

| Primary Decomposition Mechanism | Ion pairs fall apart | TGA-MS | researchgate.netakjournals.com |

| Identified Gaseous Fragments | Organophosphorus fragments, hydrocarbon fragments | MS | researchgate.netakjournals.com |

| Residue at 740 °C (in air) | ~5.0 mass % (black residue) | TGA | akjournals.com |

| Elemental Phosphorus in Ash (at 700 °C) | ~3200 ppm (0.32 mass %) | ICP | akjournals.com |

Advanced Applications in Chemical Processes and Materials Science

Catalysis and Reaction Media Engineering

The distinct characteristics of trihexyl(tetradecyl)phosphonium decanoate (B1226879) position it as a powerful tool in catalysis and as an engineered medium for chemical reactions. Its role extends from being a benign solvent to an active participant in catalytic cycles.

Versatile Solvent for Organic Synthesis

Trihexyl(tetradecyl)phosphonium decanoate is recognized as an efficient and convenient solvent for a broad spectrum of chemical reactions. sigmaaldrich.comottokemi.com Its utility as a reaction medium is primarily due to its high thermal stability and low volatility, which are advantageous properties for various organic synthesis applications. sigmaaldrich.comottokemi.comhiyka.com These features enhance reaction safety and can simplify product separation and solvent recycling. hiyka.com

Beyond its role as a passive solvent, this ionic liquid can also function as a catalyst. It has been shown to be an effective promoter for the Henry (nitroaldol) reaction, specifically between nitromethane (B149229) and aromatic aldehydes. sigmaaldrich.comresearchgate.netchemicalbook.com In this context, a proposed mechanism involves the Lewis acidic activation of the carbonyl group by the phosphonium (B103445) cation, proceeding through a trigonal-bipyramidal intermediate. researchgate.net Its dual function as both a solvent and a catalyst highlights its potential for process intensification in organic synthesis. The compound is also noted for its demulsifying properties, stemming from its unique solubility and surface-active characteristics. sigmaaldrich.comottokemi.comchemicalbook.comchemicalbook.com

Catalytic Activity in Polymerization Processes

The application of this compound extends to the field of materials science, where it acts as a catalyst in polymerization processes. hiyka.com Phosphonium-based ionic liquids, in general, are noted for their thermal stability, which is a crucial attribute for polymerization reactions that may require elevated temperatures. researchgate.net While specific detailed research findings on its catalytic mechanisms in polymerization are an emerging area of study, its role is associated with improving reaction efficiency and yields. hiyka.com

Medium for Transition Metal Catalysis and In-Situ Generation of Catalytic Species

Ionic liquids are pivotal in transition metal catalysis, often serving as both solvents and catalyst stabilizers. mdpi.com Phosphonium ILs are particularly valued for their resistance to decomposition under basic conditions compared to nitrogen-containing counterparts. mdpi.com this compound can serve as a medium for transition metal-catalyzed reactions. Furthermore, phosphonium ILs have been demonstrated to be effective stabilizers for metal nanoparticles (NPs), such as palladium NPs, which are highly active catalysts in reactions like Suzuki cross-coupling. mdpi.com The ionic liquid facilitates the in-situ generation and stabilization of these catalytic species, preventing their aggregation and maintaining high catalytic activity. mdpi.com

Separation and Purification Technologies

The unique solvating power and functional groups of this compound make it a highly effective agent in separation and purification technologies, particularly in hydrometallurgy.

Liquid-Liquid Extraction (LLE) for Diverse Solutes

Liquid-liquid extraction (LLE) is a primary application for this compound, where it is used to selectively recover valuable compounds from aqueous solutions. researchgate.net The decanoate anion can act as a complexing group, enabling the extraction of metal ions without the need for additional ligands in the organic phase. mdpi.comnih.gov Its applications include the extraction of various metal ions such as Zinc (Zn(II)), Cadmium (Cd(II)), and rare-earth elements. researchgate.netnih.gov Studies have also explored its use for extracting organic molecules like butyric acid. acs.org

A significant area of research has focused on the use of this compound for the selective separation of cobalt (Co(II)) and nickel (Ni(II)), metals that are critical for battery manufacturing. mdpi.comnih.govresearchgate.net The ionic liquid has been employed for the liquid-liquid extraction of Co(II) from hydrochloric acid solutions containing Ni(II). mdpi.comnih.govresearchgate.net

The efficiency of this separation is strongly dependent on the acidity of the aqueous feed solution. mdpi.comnih.govresearchgate.net Optimal performance for cobalt extraction and selectivity over nickel is achieved when the hydrochloric acid (HCl) concentration is high, specifically above 6 M. mdpi.comnih.govresearchgate.net In the absence of HCl, or at low concentrations, both the extraction efficiency and the Co/Ni selectivity are significantly reduced. mdpi.comnih.govresearchgate.net This behavior is attributed to the protonation of the decanoate anion and the differing speciation of Co(II) and Ni(II) in concentrated HCl media, where cobalt forms anionic chlorocomplexes like [CoCl₄]²⁻ that are readily extracted. mdpi.comnih.govresearchgate.net

For instance, in an aqueous solution with an HCl concentration of 8 M, the extraction efficiency for Co(II) is markedly high, while Ni(II) extraction remains low, leading to excellent separation. mdpi.comresearchgate.net Conversely, when extractions are performed from an aqueous solution without added acid (pH ≈ 5.7), the extraction efficiencies for Co(II) and Ni(II) are much closer, resulting in poor selectivity. mdpi.comnih.gov

The versatility of this ionic liquid is also demonstrated in its incorporation into polymer inclusion membranes (PIMs). A PIM composed of polyvinyl chloride (PVC) and this compound (at a 30:70 weight ratio) showed effective and selective extraction of Co(II) from an 8 M HCl solution, with performance comparable to that of biphasic liquid-liquid extraction experiments. mdpi.comresearchgate.net

Interactive Data Table: Co(II) and Ni(II) Extraction Efficiency

The table below summarizes the extraction efficiency of this compound for Cobalt (Co(II)) and Nickel (Ni(II)) from aqueous solutions with varying concentrations of Hydrochloric Acid (HCl).

| HCl Concentration (M) | Co(II) Extraction Efficiency (%) | Ni(II) Extraction Efficiency (%) | Co/Ni Selectivity | Reference |

| 0 (pH 5.7) | 52.7 | 41.9 | Low | mdpi.comnih.gov |

| > 6 | High | Low | High | mdpi.comnih.govresearchgate.net |

| 8 | High | Low | High | mdpi.comresearchgate.net |

Membrane-Based Separation Systems

The integration of ionic liquids into membrane technologies has led to the development of highly selective and efficient separation systems.

This compound ([P₆₆₆₁₄][Dec]) and related phosphonium salts are used as highly effective ion carriers in Polymer Inclusion Membranes (PIMs). acs.orgspringerprofessional.de These membranes, which typically consist of a base polymer (like PVC or cellulose (B213188) triacetate), a plasticizer, and an ion carrier (the ionic liquid), are designed for the selective separation of metal ions from aqueous solutions. researchgate.netmdpi.comsci-hub.se

[P₆₆₆₁₄][Dec] has been specifically employed for the challenging separation of cobalt(II) from nickel(II) in hydrochloric acid solutions, a critical step in recycling Li-ion batteries. acs.orgspringerprofessional.de Other phosphonium salts, such as trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101), have been successfully used in PIMs for the transport of Bi(III), Cd(II), and Zn(II). mdpi.comsci-hub.semdpi.com

The versatility of these PIMs allows their composition to be tailored for specific separation tasks by carefully selecting the polymer and ionic liquid carrier. researchgate.net

The incorporation of this compound into a polymer matrix significantly influences the membrane's physical properties and, consequently, its transport performance. acs.orgspringerprofessional.de The weight ratio of the polymer to the ionic liquid is a critical factor; for instance, a PIM with a 30:70 weight ratio of PVC to [P₆₆₆₁₄][Dec] was found to be effective for Co(II) extraction. acs.org

The addition of the ionic liquid alters the membrane's surface properties. The contact angle of a pure PVC membrane is reduced upon adding [P₆₆₆₁₄][Dec], indicating improved wettability. acs.orgspringerprofessional.de This change can facilitate better interaction between the membrane and the aqueous feed solution. springerprofessional.de Furthermore, characterization of PIMs containing phosphonium ILs shows that the carrier can affect surface roughness and morphology, which impacts the accessibility of metal ions to the membrane's active sites. mdpi.com

Selectivity is highly dependent on the chemical conditions of the feed solution. In the separation of cobalt and nickel, the extraction performance of [P₆₆₆₁₄][Dec] is strongly linked to the hydrochloric acid concentration. acs.orgspringerprofessional.de The best selectivity for cobalt is achieved at HCl concentrations above 6 M, a behavior attributed to the different chemical species of cobalt and nickel formed in highly acidic chloride media and the protonation state of the decanoate anion. acs.orgspringerprofessional.de This tunability allows for precise control over the separation process, enabling the selective transport of target ions across the membrane.

Materials Science and Advanced Functional Materials

Beyond its role in separation processes, this compound is itself an advanced functional material with diverse applications. As an ionic liquid, it possesses high thermal stability and negligible volatility, making it a useful solvent and catalyst for various chemical reactions. acs.org

It has been identified as a catalyst for Henry nitroaldol reactions and as an effective demulsifying agent, leveraging its unique solubility and surface-active characteristics. Thermogravimetric analysis shows that the compound, also known as Cyphos IL 103, is thermally stable in air up to a range of 200–475 °C, a property that is advantageous for applications requiring high temperatures.

Its most prominent role in materials science is as a key component in the functional materials described previously, namely Polymer Inclusion Membranes (PIMs). acs.orgspringerprofessional.de By embedding this ionic liquid within a polymer support, a new material is created with tailored properties for specific, high-value applications like critical metal recovery. springerprofessional.deresearchgate.net The ability to fine-tune both the cation and anion of the ionic liquid allows for the design of task-specific materials for a wide array of challenges in separation science and catalysis.

Facilitation of Nanoparticle and Composite Synthesis

This compound plays a crucial role as a surface modifier and stabilizer in the synthesis of nanoparticles and the fabrication of polymer composites. Its amphiphilic nature allows it to act as an effective interface modifier, enhancing the compatibility between inorganic fillers and organic polymer matrices. strem.com

A significant application is the surface modification of layered double hydroxides (LDHs). When this compound is immobilized on the surface of calcined LDHs, it functions as a surfactant and compatibilizer. researchgate.net This modification is critical for achieving a homogenous dispersion of the LDH nanofillers within a polymer matrix, such as polycaprolactone (B3415563) (PCL). sigmaaldrich.comresearchgate.net The presence of the ionic liquid on the nanoparticle surface promotes the formation of large PCL crystallites, leading to nanocomposites with improved mechanical, thermal, and barrier properties. researchgate.net

In other systems, this phosphonium salt serves as an interface modifier for silica (B1680970) (SiO₂) nanoparticles in solution-polymerized styrene-butadiene rubber (SSBR) composites. strem.com The long aliphatic chains of the ionic liquid form a chemical interface via non-bonding interactions with the SiO₂ particles, which acts as a buffer to prevent particle aggregation and leads to enhanced filler dispersion. strem.com Research has also demonstrated its utility in the formation of palladium (Pd(0)) nanoparticles and magnetic ionogels, highlighting its versatility in advanced material synthesis. acs.org

Table 1: Role of this compound in Nanoparticle and Composite Synthesis

| Application Area | Nanoparticle/Filler | Polymer Matrix | Function of Ionic Liquid | Reference |

|---|---|---|---|---|

| Biodegradable Nanocomposites | Layered Double Hydroxides (LDH) | Polycaprolactone (PCL) | Surfactant, Compatibilizer, Thermal Stabilizer | researchgate.net |

| Elastomer Composites | Silica (SiO₂) | Styrene-Butadiene Rubber (SSBR) | Interface Modifier, Dispersion Enhancer | strem.com |

| Catalysis | Palladium (Pd) | Not Applicable | Reducing and Stabilizing Agent | acs.org |

Integration into Polymer Matrices

The integration of this compound into polymer matrices is a key area of research, focusing on the modification of polymer properties and the development of functional materials for applications like biodegradable packaging.

This compound has been investigated as an additive to modify the properties of biodegradable polymers like polylactic acid (PLA). infona.plmdpi.com Studies show that it can act as a plasticizer and lubricant for PLA. infona.pl More significantly, it influences the degradation behavior of the polymer. Research comparing PLA degradation with different phosphonium ionic liquids revealed that the presence of this compound accelerates thermomechanical, isothermal, and hydrolytic degradation. infona.pl

The mechanism for this accelerated degradation involves the catalytic role of the decanoate anion in the hydrolysis of the polymer's ester bonds. infona.pllxbiotechnology.com This effect is more pronounced compared to phosphonium ionic liquids with other anions, such as tetrafluoroborate (B81430). infona.pl This controlled degradation is crucial for applications where the service life of the polymer needs to be tailored.

Table 2: Effect of Phosphonium Ionic Liquids on Polylactic Acid (PLA) Degradation

| Ionic Liquid | Degradation Condition | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| This compound | Thermomechanical, Hydrolytic, Soil | Accelerated degradation, Reduced melt viscosity | Catalytic role of decanoate anion in hydrolysis | infona.pl |

| Trihexyl(tetradecyl)phosphonium tetrafluoroborate | Hydrolytic | Accelerated degradation (lesser extent than decanoate) | - | infona.pl |

In the field of biodegradable packaging, this compound is instrumental in creating advanced nanofillers. It is used to functionalize nanoparticles like LDHs, which are then incorporated into biodegradable polyesters. sigmaaldrich.comresearchgate.net The primary goal is to enhance the barrier properties of these polymers, which are often limited in their pure form. researchgate.net

By immobilizing the ionic liquid onto calcined LDH, researchers have created nanofillers that significantly improve the gas and water vapor barrier properties of polycaprolactone (PCL) films. researchgate.net The resulting PCL/LDH nanocomposites, prepared via methods like in-situ polymerization, exhibit a homogenous dispersion of the nanofiller. sigmaaldrich.comresearchgate.net This leads to improved thermal stability and mechanical strength, making these materials highly suitable for active bio-packaging applications, such as for food storage. researchgate.net The surface-bonded ionic liquid acts as a surfactant, compatibilizer, and thermal stabilizer within the PCL matrix. sigmaaldrich.comresearchgate.net

Development of Functional Coatings

The unique properties of this compound and related phosphonium salts are being harnessed to develop functional coatings with specialized surface properties, including anti-fouling and antimicrobial characteristics.

Phosphonium-based ionic liquids are emerging as promising candidates for creating anti-fouling coatings, particularly for marine applications. mdpi.com The mechanism often relies on creating highly hydrophobic surfaces that prevent the adhesion of marine organisms. mdpi.com The long alkyl chains on the trihexyl(tetradecyl)phosphonium cation are crucial for imparting this hydrophobicity. mdpi.com

One innovative approach involves the creation of slippery liquid-infused porous surfaces (SLIPS). acs.org In this method, a porous polymer substrate, such as poly(vinyl chloride) (PVC), is infused with a phosphonium ionic liquid. This creates a stable, liquid-lubricating layer on the surface that significantly reduces the adhesion of fouling organisms. While research has explored various phosphonium salts, the principle of using the liquid-like nature and hydrophobicity of these compounds is central to their anti-fouling performance. acs.orgmdpi.com

Beyond preventing the settlement of larger organisms, phosphonium salts exhibit potent antimicrobial activity, which can be incorporated into functional coatings. acs.org The antimicrobial efficacy of surfaces coated or infused with phosphonium ionic liquids has been demonstrated against common bacteria.

In one study, PVC surfaces infused with a phosphonium ionic liquid similar in structure to this compound showed remarkable antibacterial activity. acs.org These surfaces achieved a significant reduction in the adherence of viable bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. acs.org This "active" surface can eradicate approaching bacteria, providing a dual-function coating that combines anti-fouling with antimicrobial properties. acs.org The development of such coatings is of high interest for medical devices, food packaging, and other surfaces where microbial contamination is a concern. nih.gov

Table 3: Antimicrobial Efficacy of Phosphonium Ionic Liquid-Infused Surfaces

| Bacterium | Contact Time | Log₁₀ Reduction in Viable Adherence | Reference |

|---|---|---|---|

| S. aureus | 4 hours | 4.5 | acs.org |

| S. aureus | 24 hours | 5.5 | acs.org |

| P. aeruginosa | 4 hours | >6 | acs.org |

| P. aeruginosa | 24 hours | >6 | acs.org |

Electrochemical Engineering Applications

The distinct electrochemical properties of phosphonium-based ionic liquids are paving the way for their use in advanced electrochemical systems.

This compound is a subject of interest for electrolyte systems in energy storage devices due to its favorable properties as an ionic liquid. chemfish.co.jp Its high ionic conductivity, a crucial factor for efficient charge transport, is a key characteristic. hiyka.comiolitec.de For instance, the conductivity of the pure compound is reported to be around 0.02-0.04 mS/cm at 30°C. hiyka.comiolitec.de Furthermore, its non-flammability and low volatility enhance the safety profile of energy storage devices compared to traditional organic solvents. hiyka.com

The broad electrochemical window of phosphonium-based ionic liquids is another significant advantage, allowing for higher operating voltages in devices like supercapacitors. iolitec.deresearchgate.net Research into similar phosphonium ILs, such as trihexyl(tetradecyl)phosphonium chloride, has demonstrated their potential in fabricating high-performance supercapacitors with increased operational voltage and high specific capacitance. x-mol.net While direct performance data for the decanoate salt in batteries is still emerging, its inherent properties, such as high thermal stability and good ionic conductivity, make it a promising candidate for next-generation, safer, and more durable energy storage solutions. hiyka.comrsc.org The high viscosity of some ionic liquids can be a challenge, but this can often be mitigated by operational temperature adjustments or the use of co-solvents. researchgate.net

Electrode surface modification is a critical technique for enhancing the performance, sensitivity, and selectivity of electrochemical sensors and devices. mdpi.commdpi.com The process involves altering the electrode's surface with specific materials to improve its physicochemical properties, such as electrocatalytic activity and surface area. mdpi.comnih.gov

While direct studies on using this compound for this purpose are limited, its molecular structure suggests potential applications. The large trihexyl(tetradecyl)phosphonium cation and the decanoate anion can be designed to interact with electrode surfaces. The long alkyl chains of the cation could form a stable, organized layer on a conductive surface, potentially creating a hydrophobic barrier or a matrix for immobilizing other active molecules. Research on other phosphonium ILs has shown their ability to form passive films on metal surfaces, indicating strong surface interactions. researchgate.net The functional carboxylate group of the decanoate anion could also play a role in binding to specific electrode materials or participating in surface-level electrochemical reactions. This tailored interaction could be used to create functional electrodes for specific sensing applications or to improve the stability of the electrode-electrolyte interface in batteries and capacitors. mdpi.commdpi.com

Biotechnological and Pharmaceutical System Development

The unique solvent properties of this compound allow it to be used in specialized biological and pharmaceutical applications.

Enzymes offer high specificity in chemical transformations but are often limited by their stability in non-aqueous environments or the low solubility of non-polar substrates in water. tudublin.ie Ionic liquids like this compound are explored as alternative reaction media to overcome these challenges. ottokemi.comtudublin.ie They can provide a suitable environment for enzymes to function while solubilizing a wider range of substrates. entrechem.com

Research has demonstrated that this compound can act as an effective catalyst or promoter for certain organic reactions. It has been shown to be an effective promoter in the Henry nitroaldol reaction, a carbon-carbon bond-forming reaction, involving nitromethane and various aromatic aldehydes. sigmaaldrich.comresearchgate.net In these reactions, the phosphonium cation is thought to activate the carbonyl group, facilitating the reaction. researchgate.net The ability of this ionic liquid to serve as both the solvent and a catalyst highlights its potential to create more efficient and streamlined biocatalytic processes. sigmaaldrich.com

Table 1: this compound in Henry Nitroaldol Reactions This table summarizes the effectiveness of the ionic liquid in promoting the reaction between various aldehydes and nitromethane.

| Aldehyde Reactant | Yield (%) |

| Benzaldehyde | 85 |

| 4-Nitrobenzaldehyde | 99 |

| 4-Chlorobenzaldehyde | 88 |

| 4-Methoxybenzaldehyde | 70 |

| 2-Naphthaldehyde | 95 |

| Data sourced from research on phosphonium salt catalyzed Henry nitroaldol reactions. researchgate.net |

Poor aqueous solubility is a significant hurdle in the development of effective drug formulations, particularly for oral and ophthalmic delivery. nih.gov this compound possesses properties that make it a candidate for addressing these issues. As an ionic liquid, it can act as a versatile solvent for a wide range of molecules. sigmaaldrich.comottokemi.com

Its ability to form stable solutions with poorly soluble compounds is a key advantage. The amphiphilic nature of its ions—a large, non-polar cation and a carboxylate anion—can help to solubilize hydrophobic drug molecules. Studies on related phosphonium ionic liquids show they can significantly alter the solubility of compounds like water. acs.org Furthermore, the high thermal stability of this ionic liquid can be beneficial during formulation processes that may involve heating, and it can contribute to the long-term chemical stability of the active pharmaceutical ingredient in the final product. hiyka.comrsc.org While specific drug formulation studies with this exact IL are not widespread, the fundamental properties align with the goals of enhancing drug solubility and stability. nih.gov

Tribological Applications as Lubricant Additives

One of the most well-documented advanced applications of this compound is as an additive in lubricants. iium.edu.myiium.edu.my Its inclusion in base oils has been shown to significantly improve tribological performance, reducing friction and wear between moving surfaces. iium.edu.mytribology.rs

Studies have investigated its effectiveness in both synthetic oils, like polyalphaolefin (PAO8), and bio-based oils, such as trimethylolpropane (B17298) trioleate (TMPTO). Research indicates that an optimum concentration, typically around 1 wt%, leads to substantial improvements in friction reduction and a lower degree of surface wear. iium.edu.myiium.edu.my The mechanism is believed to involve the formation of a protective tribofilm on the metal surfaces, preventing direct contact and reducing damage. The phosphonium cation plays a crucial role in this surface interaction. researchgate.net

The performance of this compound has been evaluated using standard tribological tests, such as four-ball and high-frequency reciprocating rig (HFRR) testers. iium.edu.my The results consistently show its ability to enhance the lubricity and anti-wear properties of base oils.

Table 2: Tribological Performance of Lubricant Additives This table presents a summary of findings from a study comparing base oils with and without the addition of this compound.

| Base Oil | Additive (1 wt%) | Observation | Finding |

| Polyalphaolefin (PAO8) | This compound | Improved Tribological Performance | Good friction reduction and lower surface wear. iium.edu.myiium.edu.my |

| Trimethylolpropane trioleate (TMPTO) | This compound | Improved Tribological Performance | Good friction reduction and improved surface finishing. iium.edu.myiium.edu.my |

| Polyalphaolefin (PAO) | This compound | Enhanced Tribological Properties | Outperformed other samples in terms of wear reduction. tribology.rsresearchgate.net |

| Data compiled from studies on ionic liquids as lubricant additives. iium.edu.myiium.edu.mytribology.rsresearchgate.net |

Friction and Wear Reduction in Lubricant Formulations

This compound has been investigated as a lubricant additive in both synthetic and bio-based oils, demonstrating notable efficacy in reducing friction and wear. tandfonline.com Studies have shown that its performance is concentration-dependent, with an optimal concentration often found to be around 1 wt% in base oils such as polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO). tandfonline.com At this concentration, it has been observed to significantly improve the tribological performance of the base oils. tandfonline.com

The mechanism behind its effectiveness lies in the formation of a protective tribofilm on the interacting surfaces. This film acts as a barrier, preventing direct metal-to-metal contact and thereby reducing both friction and material loss. The long alkyl chains of the phosphonium cation contribute to its solubility in non-polar base oils, a critical factor for its application as an additive. ntnu.no

Research employing four-ball and high-frequency reciprocating rig (HFRR) tribotesters has provided quantitative data on its performance. For instance, when added to PAO8 and TMPTO, this compound has shown a marked reduction in both the coefficient of friction and the wear scar diameter on steel surfaces under boundary lubrication conditions. tandfonline.com

Table 1: Frictional Performance of this compound as a Lubricant Additive This table is interactive and can be sorted by clicking on the headers.

| Base Oil | Additive Concentration (wt%) | Test Method | Observed Friction Reduction | Reference |

|---|---|---|---|---|

| Polyalphaolefin (PAO8) | 1.0 | Four-Ball, HFRR | Good friction reduction | tandfonline.com |

| Trimethylolpropane Trioleate (TMPTO) | 1.0 | Four-Ball, HFRR | Good friction reduction | tandfonline.com |

Table 2: Wear Reduction Performance of this compound as a Lubricant Additive This table is interactive and can be sorted by clicking on the headers.

| Base Oil | Additive Concentration (wt%) | Test Method | Observed Wear Reduction | Reference |

|---|---|---|---|---|

| Polyalphaolefin (PAO8) | 1.0 | Four-Ball, HFRR | Lower overall surface wear | tandfonline.com |

| Trimethylolpropane Trioleate (TMPTO) | 1.0 | Four-Ball, HFRR | Lower overall surface wear | tandfonline.com |

Surface Finishing and Tribological Performance Enhancement

Beyond the reduction of friction and wear, this compound also contributes to the enhancement of surface finishing. The formation of a stable and effective tribofilm not only protects the surfaces but also modifies their topography, leading to a smoother finish on the worn areas. tandfonline.com

The characterization of worn steel surfaces lubricated with formulations containing this ionic liquid has been carried out using advanced surface analysis techniques. tandfonline.com Optical microscopy and profilometry have revealed a significant improvement in the surface quality, with fewer and less severe wear marks compared to surfaces lubricated with the base oil alone. tandfonline.com

Scanning electron microscopy (SEM) analysis further corroborates these findings, showing smoother wear tracks and a reduction in adhesive and abrasive wear mechanisms. tandfonline.com Energy-dispersive X-ray (EDX) analysis of the worn surfaces often indicates the presence of elements from the ionic liquid, such as phosphorus, confirming the formation of a protective layer that is chemically bonded to the surface. tandfonline.com This tribochemical film is crucial for the observed improvements in tribological performance and surface integrity. ntnu.no In some non-polar lubricants, the formation of thick tribofilms has been noted to control the tribological performance on certain steel types like AISI 52100. ntnu.no

Computational and Theoretical Chemistry Studies of Trihexyl Tetradecyl Phosphonium Decanoate

Computational and theoretical chemistry provides powerful tools for understanding the behavior of ionic liquids (ILs) like trihexyl(tetradecyl)phosphonium decanoate (B1226879) at a molecular level. These methods offer insights into structure-property relationships, predict thermodynamic behavior, and elucidate reaction mechanisms, guiding the design and application of these complex fluids.

Environmental Impact and Ecotoxicological Considerations

Toxicological Evaluation Using Bioindicators (e.g., Plant and Aquatic Organism Assays)

The ecotoxicity of phosphonium-based ionic liquids, including trihexyl(tetradecyl)phosphonium decanoate (B1226879), is a critical area of research. Studies on analogous compounds indicate a significant potential for aquatic toxicity.

Aquatic Toxicity

Below is a table of representative ecotoxicological data for phosphonium-based ionic liquids. It is important to note that these values are for similar compounds and not for trihexyl(tetradecyl)phosphonium decanoate itself.

Ecotoxicological Data for Representative Phosphonium-Based Ionic Liquids

| Organism | Endpoint | Compound | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish (Species not specified) | LC50 (96h) | Butyl triphenyl phosphonium (B103445) chloride | 73.35 | chemicalbook.com |

| Fish (Species not specified) | LC50 (96h) | Hexyl triphenyl phosphonium bromide | 61.36 | chemicalbook.com |

| Daphnia magna | EC50 (48h) | Trihexyl(tetradecyl)phosphonium chloride | Not Specified, but noted as toxic | chemicalbook.com |

| Algae (Raphidocelis subcapitata) | EC50 | General Phosphonium Bromide ILs | Less toxic than ammonium (B1175870) analogues | scirp.org |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. Please note that the data provided is for analogous compounds and should be interpreted with caution for this compound.

Plant Toxicity

The impact of phosphonium ionic liquids on terrestrial plants has also been investigated. Studies on spring barley (Hordeum vulgare) and common radish (Raphanus sativus) have demonstrated that the phytotoxicity of phosphonium salts is concentration-dependent. nih.govresearchgate.net At lower concentrations (e.g., 1-10 mg/kg of soil), some phosphonium ionic liquids show no significant effect on germination and growth. researchgate.net However, at higher concentrations, these compounds can inhibit root and shoot growth, indicating potential phytotoxic effects if released into the soil in significant amounts. researchgate.net The introduction of trihexyl(tetradecyl)phosphonium-based ionic liquids into soil has been observed to decrease microbial biodiversity, particularly at concentrations where biodegradation is high. chemicalbook.com This suggests that while the compounds may be degraded, they can also exert a toxic effect on soil microbial communities. chemicalbook.com

Assessment of Environmental Benefits and Reduced Emissions Compared to Conventional Solvents

This compound and other ionic liquids are often presented as "green solvents" and potential replacements for volatile organic compounds (VOCs) in various industrial applications. ottokemi.com

One of the primary environmental benefits of ionic liquids is their extremely low vapor pressure, which leads to a significant reduction in VOC emissions. ottokemi.com VOCs are known contributors to air pollution, including the formation of smog and ground-level ozone. ottokemi.com By replacing volatile solvents like toluene (B28343) or dichloromethane, the use of ionic liquids can mitigate these atmospheric emissions.

However, a comprehensive life cycle assessment (LCA) is necessary to fully evaluate the "greenness" of an ionic liquid compared to a conventional solvent. An LCA for 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) suggested that processes using this ionic liquid could have a larger life cycle environmental impact than conventional methods, primarily due to the energy and resources required for its synthesis and purification. researchgate.netnih.gov While this study did not focus on a phosphonium-based ionic liquid, it highlights that the environmental benefits of reduced VOC emissions must be weighed against the impacts of the entire life cycle.

The application of this compound in hydrometallurgical processes for recycling metals from spent batteries is an example of its potential environmental benefits. mdpi.com Such processes can reduce the need for mining virgin materials and the associated environmental degradation. mdpi.com

Comparison of this compound with Conventional Solvents

| Property | This compound | Conventional Volatile Organic Solvents (e.g., Toluene, Chloroform) | Reference |

|---|---|---|---|

| Vapor Pressure | Extremely low | High | ottokemi.com |

| VOC Emissions | Negligible | Significant | ottokemi.com |

| Thermal Stability | High | Variable, generally lower | nih.gov |

| Recyclability | Potentially high | Often lower due to volatility and degradation | ottokemi.com |

| Life Cycle Impact | Requires specific assessment; synthesis can be energy-intensive | Well-characterized, often with significant environmental burdens | researchgate.netnih.gov |

Degradation Pathways and By-products in Environmental Systems

The environmental fate of this compound is determined by its degradation pathways in different environmental compartments.

Thermal Degradation

Under conditions of high temperature, such as those that might be used in certain industrial applications or for waste incineration, this compound undergoes thermal decomposition. Studies have shown that this decomposition occurs in the range of 200–475 °C in the presence of air. researchgate.net The primary degradation products include a variety of organophosphorus fragments, resulting from the breakdown of the phosphonium cation. researchgate.net The hydrocarbon chains of both the cation and the decanoate anion are oxidized, leading to the formation of carbon dioxide (CO2) and water (H2O). researchgate.net The phosphorus component can be oxidized to phosphorus pentoxide (P2O5), which is likely to react with the water produced during combustion to form phosphoric acid (H3PO4). researchgate.net

Biodegradation

In natural environments such as soil and water, biodegradation is a key process. This compound is considered to be readily biodegradable. nih.gov The degradation process is thought to be initiated by the enzymatic hydrolysis of the ester bond in the decanoate anion. nih.gov This would cleave the molecule into the trihexyl(tetradecyl)phosphonium cation and decanoic acid. Decanoic acid is a fatty acid that can be readily metabolized by microorganisms through the β-oxidation pathway.

The degradation of the trihexyl(tetradecyl)phosphonium cation is more complex. Potential pathways include:

β-Elimination: This involves the abstraction of a proton from a carbon atom beta to the phosphorus atom, leading to the formation of an alkene (e.g., hexene or tetradecene) and a trialkylphosphine.

Oxidation: The resulting trialkylphosphine can be further oxidized to the corresponding trialkylphosphine oxide. nih.gov

Studies on the biodegradation of trihexyl(tetradecyl)phosphonium-based ionic liquids in soil have shown that their introduction can lead to an enrichment of hydrocarbon-degrading bacteria, such as those from the genus Sphingomonas. chemicalbook.com This indicates that these microorganisms are capable of utilizing the ionic liquid or its degradation products as a carbon source. chemicalbook.com

The ultimate by-products of the complete biodegradation of this compound in an aerobic environment are expected to be carbon dioxide, water, and inorganic phosphate.

Future Research Trajectories and Current Challenges

Design and Synthesis of Tailored Trihexyl(tetradecyl)phosphonium Decanoate (B1226879) Derivatives

The "tunayability" of ionic liquids is one of their most celebrated features, allowing for the design of materials with specific properties for targeted applications. rsc.orgmdpi.com For Trihexyl(tetradecyl)phosphonium decanoate, future research will heavily focus on creating new derivatives by modifying both its cationic and anionic components. The synthesis of novel phosphonium-based ionic liquids is an active area of research, with established routes like quaternization and metathesis reactions being continuously refined for higher yields and purity. mdpi.comnih.gov A significant trajectory involves moving beyond simple alkyl chains to incorporate functional groups (e.g., esters, ethers, alcohols) into the phosphonium (B103445) cation to enhance properties like biodegradability or to introduce new functionalities. researchgate.netrsc.org

While the trihexyl(tetradecyl)phosphonium cation provides a stable, bulky, and hydrophobic core, the decanoate anion is pivotal in defining the compound's specific functionalities. The carboxylate group can act as a complexing agent, making it suitable for applications like metal extraction without the need for additional ligands. nih.govmdpi.com

Future research is geared towards replacing the decanoate anion with a wide variety of other carboxylates or entirely different anionic structures to tailor the ionic liquid for new purposes. rsc.orgresearchgate.net For instance, associating the trihexyl(tetradecyl)phosphonium cation with different anions has been shown to create materials with unique properties, such as fluorescent ionic liquids for biomedical imaging or specialized agents for extractive desulfurization. nih.govelsevierpure.com The choice of anion profoundly impacts the resulting ionic liquid's viscosity, thermal stability, microscopic structure, and ultimately, its performance in applications ranging from CO2 capture to its role as an electrolyte. mdpi.comrsc.orgrsc.org

A key research direction is the use of biomass-derived anions to improve the sustainability profile of the resulting ionic liquid. nih.govnih.gov The table below illustrates how modifying the anionic component can lead to derivatives with distinct applications.

| Cation | Anion | Potential Application | Research Finding |

| Trihexyl(tetradecyl)phosphonium | Decanoate | Selective metal separation | Efficiently separates Co(II) from Ni(II) in hydrochloric acid solutions. nih.govmdpi.comresearchgate.net |

| Trihexyl(tetradecyl)phosphonium | Aniline Blue | Chemotherapy, Bio-imaging | Creates a fluorescent, cytotoxic ionic liquid that forms nanoparticles for potential cancer therapy. nih.gov |

| Trihexyl(tetradecyl)phosphonium | bis(2,4,4-trimethylpentyl) phosphinate | Extractive desulfurization | Effective in removing dibenzothiophene (B1670422) from liquid fuel. elsevierpure.com |

| Trihexyl(tetradecyl)phosphonium | Chloride | Polymer modification | Used to create ion-conducting polymer electrolytes with PVC. rsc.org |

| Trihexyl(tetradecyl)phosphonium | bis(trifluoromethylsulfonyl)imide | Polymer modification, Thermal analysis | Used in PVC-based electrolytes; shows different decomposition behavior compared to the decanoate version. rsc.orgresearchgate.net |

Comprehensive Life Cycle Assessment and Sustainability Enhancements

The perception of ionic liquids as "green" solvents is nuanced and requires rigorous validation through comprehensive life cycle assessments (LCA). mdpi.com Currently, a specific LCA for the entire production-to-disposal lifecycle of this compound is a significant research gap. Future studies must undertake a "cradle-to-grave" analysis, evaluating the environmental impact of raw material sourcing, synthesis, energy consumption during use, and end-of-life processing. mdpi.com

Current challenges to its sustainability include the relatively low biodegradability often observed in phosphonium-based ionic liquids, which could lead to environmental persistence. researchgate.netrsc.org Research is actively pursuing the incorporation of biodegradable moieties, such as ester or ether groups, into the cation structure to mitigate this issue. researchgate.netrsc.org

Key strategies for sustainability enhancement include:

Using Bio-derived Components: The decanoate anion can be sourced from fatty acids, representing a step towards a more bio-based chemical. nih.govmdpi.com Future work will explore other anions and even cation precursors derived from renewable feedstocks.

Reducing Toxicity: While phosphonium-based ILs are often considered less toxic than some nitrogen-based counterparts, their biological impact needs thorough investigation. nih.govarpnjournals.org Tailoring the structure to minimize cytotoxicity is a critical research trajectory, especially for biomedical applications. nih.gov

The low vapor pressure of ionic liquids is a distinct environmental advantage over traditional volatile organic compounds (VOCs), as it significantly reduces air pollution. hidenisochema.com

Development of Novel Integrated and Multifunctional Systems

A major frontier in the application of this compound is its incorporation into advanced, multifunctional materials and systems. This involves moving beyond its use as a simple solvent or catalyst and integrating it as a key functional component within a larger architecture.

A prime example is its use in Polymer Inclusion Membranes (PIMs) . These are composite systems where the ionic liquid is physically entrapped within a polymer matrix (e.g., Polyvinyl chloride). nih.govmdpi.com Such membranes combine the selective extraction capabilities of the ionic liquid with the mechanical stability of a polymer, creating a highly effective system for continuous metal separation processes. nih.govmdpi.comresearchgate.net Research has shown that a PIM with a 30:70 weight ratio of PVC to this compound is effective for Co(II) extraction. nih.govmdpi.com Future work will focus on optimizing the polymer-IL ratio, exploring different polymer supports, and scaling up these membranes for industrial use.

Other promising integrated systems include:

Multifunctional Polymer Composites: Incorporating phosphonium ILs into materials like epoxy resins or ethylene-vinyl acetate (B1210297) (EVA) copolymers can simultaneously enhance properties such as fire resistance, electrical conductivity, and mechanical strength. mdpi.commdpi.com

Advanced Drug Delivery: The ability of this ionic liquid to form nanoparticles opens avenues for creating carrier-free nanodrugs, where the material itself is the therapeutic agent, simplifying synthesis and delivery. nih.gov

Enhanced Sensing Platforms: The integration of phosphonium ILs with nanostructured materials, such as TiO2 nanotube arrays, has been shown to significantly boost the signal in Surface-Enhanced Raman Scattering (SERS) for detecting biological molecules. nih.gov

These integrated systems represent a shift from using the ionic liquid as a passive medium to leveraging its properties as an active and indispensable component of a functional material.

Q & A

Basic Question: What is the molecular structure of trihexyl(tetradecyl)phosphonium decanoate, and how does its structure influence its role in polymer nanocomposites?

Methodological Answer:

The compound consists of a phosphonium cation with three hexyl chains and one tetradecyl chain, paired with a decanoate anion (C₁₀H₁₉O₂⁻) . This amphiphilic structure enhances compatibility with hydrophobic polymer matrices like polycaprolactone (PCL) while enabling ionic interactions with layered double hydroxides (LDHs). For nanocomposite synthesis, researchers employ in-situ polymerization or melt-blending techniques , where the ionic liquid (IL) acts as a surfactant to disperse LDH nanoparticles. Key characterization methods include FTIR for verifying ionic interactions and TEM for assessing nanoparticle distribution .

Basic Question: How can this compound be synthesized and purified for laboratory-scale research?

Methodological Answer:

Synthesis typically involves metathesis reactions between trihexyl(tetradecyl)phosphonium bromide and sodium decanoate. Post-synthesis, purification is critical due to residual halides (e.g., NaBr). Researchers use liquid-liquid extraction with dichloromethane/water systems, followed by rotary evaporation under reduced pressure. Purity is confirmed via ¹H/³¹P NMR to verify anion exchange and absence of unreacted precursors. Commercial suppliers (e.g., CYPHOS® IL 103) report purities ≥95%, validated by HPLC .

Advanced Question: What experimental design considerations are critical when using this IL to enhance the dielectric properties of polylactic acid (PLA) for 3D-printed electronics?

Methodological Answer:

To optimize PLA conductivity, researchers blend the IL (5–15 wt%) into PLA matrices using solvent casting or melt compounding . Key parameters include:

- Temperature control during blending to avoid thermal degradation (<200°C).

- Dielectric spectroscopy across frequencies (10⁻²–10⁶ Hz) to measure permittivity and conductivity.

- Differential scanning calorimetry (DSC) to assess crystallinity changes induced by the IL .

Contradictions arise in literature regarding optimal IL loading: higher concentrations (>10 wt%) may phase-separate, reducing dielectric performance. Pilot studies should include rheological tests to ensure homogeneity .

Advanced Question: How do solvent interactions with this compound affect its efficacy in tellurium dissolution studies?

Methodological Answer:

The IL’s efficacy in dissolving metalloids like tellurium depends on anion selection. Comparative studies show:

- Decanoate-based ILs ([P₆,₆,₆,₁₄][decanoate]) dissolve Te better than dicyanamide or chloride analogues due to stronger Lewis basicity.

- Solubility tests involve heating Te powder (80–120°C) in the IL under inert atmospheres, followed by ICP-OES to quantify dissolution.

Contradictory data exist for mixed-anion systems (e.g., [P₆,₆,₆,₁₄][N(CN)₂]/[decanoate]), where synergistic effects are hypothesized but not fully validated .

Advanced Question: What are the current gaps in toxicological and ecological data for this compound, and how can researchers address them?

Methodological Answer:

Safety data sheets (SDS) indicate no comprehensive toxicological studies for acute toxicity, skin irritation, or biodegradability . To fill these gaps:

- Conduct OECD 301/302 tests for aerobic biodegradability in soil/water systems.

- Use in vitro assays (e.g., MTT on human keratinocytes) to assess cytotoxicity.

- Apply QSAR modeling to predict bioaccumulation potential, given the compound’s high logP (~8.5) .

Advanced Question: How does the phosphonium cation influence electrochemical stability in energy storage applications?

Methodological Answer:

The bulky, asymmetric cation reduces ion pairing, enhancing ionic conductivity. In supercapacitors, IL-doped poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) electrolytes are tested via:

- Cyclic voltammetry (CV) to measure voltage windows (typically 2.5–3.5 V).

- Galvanostatic charge-discharge (GCD) to assess capacitance retention.

- Electrochemical impedance spectroscopy (EIS) to analyze interfacial resistance. Contradictions exist in cycle life data, attributed to anion decomposition at high voltages (>3.0 V) .

Advanced Question: What strategies resolve contradictions in reported solubility parameters for this compound in polar vs. nonpolar solvents?

Methodological Answer: